3,4-dihydro-1(2H)-naphthalenone O-(4-chlorobenzyl)oxime
Description
Historical Development and Discovery
The historical trajectory of 3,4-dihydro-1(2H)-naphthalenone O-(4-chlorobenzyl)oxime is intertwined with advancements in naphthalene chemistry and oxime derivatization. Naphthalene, first isolated from coal tar in the 1820s, provided the foundational scaffold for numerous derivatives. The incorporation of oxime functionalities gained prominence in the mid-20th century, driven by their utility in protecting carbonyl groups and serving as intermediates in heterocyclic synthesis.
The specific compound emerged from efforts to enhance the bioavailability of naphthalenone derivatives. Early synthetic routes involved the condensation of 3,4-dihydro-1(2H)-naphthalenone with hydroxylamine hydrochloride to form the oxime intermediate, followed by O-alkylation with 4-chlorobenzyl bromide. This methodology, refined through studies on analogous structures like 1-(naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone oxime, emphasized the importance of steric and electronic effects in stabilizing the oxime ether linkage.
Significance in Medicinal and Organic Chemistry
In medicinal chemistry, the compound’s significance stems from its dual functionality: the naphthalenone core provides lipophilicity and planar aromaticity, while the oxime ether moiety introduces hydrogen-bonding capacity and metabolic stability. These features make it a versatile building block for drug candidates targeting kinases and microbial enzymes.
Recent studies highlight its role as a precursor to antitumor agents, where structural modifications at the oxime ether position modulate potency against cancer cell lines. For instance, derivatives bearing electron-withdrawing substituents on the benzyl group exhibit enhanced cytotoxicity, likely due to improved membrane permeability. In organic synthesis, the compound serves as a chiral auxiliary in asymmetric aldol reactions, leveraging the rigidity of the naphthalenone system to induce stereoselectivity.
Relation to Naphthalene-Based Oxime Derivatives
This compound belongs to a broader family of naphthalene-oxime hybrids, which vary in substitution patterns and biological activities. Key structural analogs include:
This table illustrates how minor structural changes, such as the introduction of a chlorobenzyl group, profoundly influence bioactivity. For example, the 4-chlorophenyl variant () lacks the oxime moiety but shares the dihydronaphthalenone core, underscoring the critical role of the oxime ether in conferring specific pharmacological properties.
Research Trajectory and Evolution
The evolution of research on this compound reflects broader trends in fragment-based drug design. Early studies focused on optimizing synthetic yields and purity, with protocols achieving 35–60% yields through sodium salt-mediated acylations. Contemporary work explores its utility in fragment libraries for high-throughput screening, capitalizing on its moderate molecular weight (285.77 g/mol) and favorable logP value (predicted 3.2).
Recent innovations include its incorporation into bifunctional inhibitors targeting both bacterial DNA gyrase and topoisomerase IV. Molecular docking simulations reveal that the 4-chlorobenzyl group occupies hydrophobic pockets in these enzymes, while the oxime nitrogen coordinates with catalytic metal ions. Such multidisciplinary approaches highlight the compound’s adaptability in addressing complex pharmacological challenges.
Structure
3D Structure
Properties
IUPAC Name |
(E)-N-[(4-chlorophenyl)methoxy]-3,4-dihydro-2H-naphthalen-1-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c18-15-10-8-13(9-11-15)12-20-19-17-7-3-5-14-4-1-2-6-16(14)17/h1-2,4,6,8-11H,3,5,7,12H2/b19-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMQGHDABUOWOL-HTXNQAPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=NOCC3=CC=C(C=C3)Cl)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2/C(=N/OCC3=CC=C(C=C3)Cl)/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-1(2H)-naphthalenone O-(4-chlorobenzyl)oxime typically involves the following steps:
Formation of the Naphthalenone Core: The naphthalenone core can be synthesized through the cyclization of appropriate precursors, such as 2-aryl-2-cyclohexenone.
Oxime Formation: The oxime functional group is introduced by reacting the naphthalenone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, under reflux conditions.
Attachment of the 4-Chlorobenzyl Group: The final step involves the reaction of the oxime with 4-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Bromination via H₂O₂-HBr System
This reaction converts the oxime into 2,2-dibromo-3,4-dihydronaphthalen-1(2H)-one under acidic conditions.
Reaction Conditions:
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Substrate : 3,4-Dihydro-1(2H)-naphthalenone oxime (1c)
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Reagents : 36% H₂O₂ (4.96 mmol), 48% HBr (12.4 mmol)
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Solvent : Acetic acid (3.5 mL)
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Temperature : Reflux (96–106°C) for 20 minutes
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Workup : Extraction with CHCl₃, column chromatography (CH₂Cl₂/petroleum ether = 1:1)
Outcomes:
| Product | Yield | Key Observations |
|---|---|---|
| 2,2-Dibromo-3,4-dihydronaphthalen-1(2H)-one (4c) | 72% | Reaction proceeds via intermediate nitroso species; bromination occurs at the α-position to the carbonyl . |
Cyclization with Aldehydes and Sulfur
The oxime participates in fused thiazole synthesis when reacted with aldehydes and elemental sulfur.
General Procedure :
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Substrate : Oxime acetate derivative (e.g., O-acetyl oxime 1a)
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Reagents : Aldehyde (e.g., 2-chlorobenzaldehyde), S₈ (0.6 mmol)
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Solvent : DMSO (1.0 mL)
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Temperature : 120°C for 12 hours
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Workup : Ethyl acetate extraction, silica gel chromatography
Outcomes:
| Product Class | Example Yield | Notes |
|---|---|---|
| Fused thiazoles (e.g., 3j) | 65–78% | Reaction involves sulfur insertion and cyclization; substituents on the aldehyde influence regioselectivity . |
Deoximation and Bromination in Dioxane
Dioxane as a solvent enables selective monobromination or dibromination depending on reagent stoichiometry.
Reaction Conditions :
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Substrate : 1-(2-Naphthalenyl)-1-ethanone oxime (1b)
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Reagents : H₂O₂ (4.32 mmol), HBr (10.8 mmol)
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Solvent : Dioxane (3 mL)
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Temperature : Reflux (89–92°C) for 20 minutes
Outcomes:
| Product | Yield | Selectivity Factor |
|---|---|---|
| 2,2-Dibromo-1-(2-naphthyl)ethanone (4b) | 68% | Higher HBr concentration promotes dibromination; solvent polarity affects intermediate stability . |
Solvent-Dependent Reactivity
The solvent significantly impacts product distribution in bromination reactions :
| Solvent | Major Product | Yield | Notes |
|---|---|---|---|
| Acetic acid | Dibromo ketone (4h) | 72% | Polar protic solvent stabilizes intermediates. |
| Dioxane | Monobromo ketone (3h) | 66% | Aprotic solvent favors kinetic control. |
| Acetonitrile | Mixed products | <50% | Poor selectivity due to competing pathways. |
Mechanistic Insights
-
Bromination : Proceeds via initial deoximation to regenerate the ketone, followed by electrophilic bromination at the α-carbon. HBr acts as both acid and bromine source, while H₂O₂ oxidizes intermediates .
-
Cyclization : Sulfur facilitates C–S bond formation, with DMSO acting as an oxidant and solvent. The oxime’s O-acetyl group enhances electrophilicity at the imine carbon .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds related to naphthalenone derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that various substituted naphthalene derivatives possess antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Candida albicans . The introduction of oxime functionalities may enhance these activities due to their ability to interact with microbial enzymes.
Antidepressant Potential
There is emerging evidence suggesting that derivatives of naphthalenone may have antidepressant properties. A related compound, cis-4-phenyl-1,2,3,4-tetrahydro-1-naphthalenamine, has been shown to be effective as an antidepressant agent . This suggests that the structural features present in 3,4-dihydro-1(2H)-naphthalenone O-(4-chlorobenzyl)oxime could similarly influence mood-regulating pathways.
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of naphthalene derivatives evaluated their effectiveness against various bacterial strains. The results indicated that certain derivatives exhibited minimal inhibitory concentrations (MICs) comparable to established antibiotics . This highlights the potential of this compound in developing new antimicrobial agents.
| Compound | Target Bacteria | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 32 | |
| Compound B | Candida albicans | 16 |
Case Study 2: Antidepressant Activity
In another study focusing on naphthalene derivatives, researchers synthesized several compounds and tested them for their antidepressant effects using animal models. The findings suggested that specific modifications to the naphthalene core significantly enhanced the compounds' efficacy in reducing depressive behaviors .
Mechanism of Action
The mechanism of action of 3,4-dihydro-1(2H)-naphthalenone O-(4-chlorobenzyl)oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound may interact with cellular proteins and enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
7-Methyl-3,4-dihydronaphthalen-1(2H)-one oxime
7-Chloro-3,4-dihydro-1(2H)-naphthalenone oxime
- CAS : 482655-30-1
- Key Differences : The chlorine atom at position 7 increases lipophilicity and may enhance membrane permeability compared to the O-benzyl substitution. However, its smaller size may reduce steric hindrance in binding interactions .
Oxime Group Modifications
(E)-1H-Indole-3-carbaldehyde O-(4-Chlorobenzyl)oxime
3,4-Dihydro-7-methoxy-1(2H)-naphthalenone O-[(4-Methylphenyl)sulfonyl]oxime
- Molecular Formula: C₁₈H₁₉NO₄S
- Melting Point : 133–134°C
- Key Differences : The tosyl group (electron-withdrawing sulfonyl) increases molecular weight (375.87 g/mol) and may reduce solubility in polar solvents compared to the 4-chlorobenzyl group .
Data Table: Structural and Functional Comparisons
*Estimated based on structural analogy.
Research Implications
- Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., Cl, tosyl) may enhance antimicrobial activity but could compromise solubility. Steric bulk from benzyl groups might improve target selectivity .
Biological Activity
3,4-Dihydro-1(2H)-naphthalenone O-(4-chlorobenzyl)oxime (CAS No. 383148-88-7) is an organic compound derived from naphthalenone. Its molecular formula is C17H16ClNO, with a molecular weight of 285.77 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure
The structural characteristics of this compound include a naphthalene ring system with a hydroxime functional group and a chlorobenzyl substituent. This configuration may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of naphthalenones can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
There is emerging evidence suggesting that naphthalenone derivatives may possess anticancer activity. A study evaluated the cytotoxic effects of related compounds on cancer cell lines, demonstrating significant inhibition of cell proliferation . The proposed mechanism includes induction of apoptosis and modulation of cell cycle progression.
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. Inhibitory activity against specific enzymes involved in metabolic pathways has been noted, which could lead to therapeutic applications in metabolic disorders .
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2020) assessed the antimicrobial efficacy of various naphthalenone derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 50 µg/mL, suggesting potent antimicrobial activity .
Case Study 2: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer potential of naphthalenone derivatives on human breast cancer cells (MCF-7). The compound exhibited a half-maximal inhibitory concentration (IC50) of 15 µM, indicating significant cytotoxicity and potential for further development as an anticancer agent .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H16ClNO |
| Molecular Weight | 285.77 g/mol |
| CAS Number | 383148-88-7 |
| Antimicrobial MIC (E. coli) | 50 µg/mL |
| Anticancer IC50 (MCF-7 cells) | 15 µM |
Q & A
Q. What are the common synthetic routes for 3,4-dihydro-1(2H)-naphthalenone O-(4-chlorobenzyl)oxime, and how can researchers optimize reaction conditions?
Methodological Answer: The synthesis typically involves two key steps:
Core Structure Preparation : The tetralone core (3,4-dihydro-1(2H)-naphthalenone) is synthesized via Friedel-Crafts acylation, as demonstrated in the preparation of sertraline intermediates . Cyclization of substituted benzene derivatives with acyl chlorides under Lewis acid catalysis (e.g., AlCl₃) is standard.
Oxime Formation : Reacting the ketone with hydroxylamine hydrochloride generates the oxime. Subsequent O-alkylation using 4-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) yields the final product.
Q. Optimization Tips :
Q. How should researchers characterize this compound to confirm structural integrity and purity?
Methodological Answer : Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., oxime proton at ~8-10 ppm, aromatic signals from the 4-chlorobenzyl group) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion ([M+H]⁺ expected for C₁₇H₁₅ClNO).
- Melting Point Analysis : Compare observed values (e.g., 130–131°C for analogous amino-tetralones) with literature .
- HPLC Purity Assessment : Use a C18 column with UV detection (λ = 254 nm) to ensure ≥95% purity.
Q. Table 1: Key Characterization Parameters
| Parameter | Expected Outcome | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 8.2 (s, 1H, oxime), δ 7.3–7.4 (m, Ar-H) | |
| Melting Point | 120–135°C (varies by substitution) | |
| HPLC Retention Time | ~12 min (C18, 70:30 MeOH:H₂O) |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, stability) across studies?
Methodological Answer : Contradictions often arise from:
- Polymorphism : Different crystalline forms alter melting points. Use X-ray crystallography to identify polymorphs .
- Impurity Profiles : Trace solvents or byproducts affect stability. Perform DSC/TGA to assess thermal behavior .
- Experimental Conditions : Variations in drying (e.g., vacuum vs. ambient) impact reported values.
Q. Validation Protocol :
Reproduce synthesis using standardized protocols (e.g., anhydrous conditions for alkylation) .
Cross-validate purity via orthogonal methods (e.g., NMR + HPLC + elemental analysis).
Report detailed experimental conditions (solvents, drying time) to enable comparisons.
Q. What strategies are effective for achieving stereoselective synthesis of the oxime moiety?
Methodological Answer : Stereoselectivity in oxime formation is challenging due to rapid tautomerization. Strategies include:
- Chiral Auxiliaries : Temporarily attach a chiral group to the ketone before oxime formation, then cleave it post-reaction .
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with transition metals (Cu, Pd) to induce enantioselectivity during alkylation .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer during synthesis .
Q. Critical Considerations :
Q. How should researchers handle discrepancies in hazard classifications (e.g., GHS categories) for this compound?
Methodological Answer : Discrepancies arise from differing regulatory frameworks (e.g., EU vs. Japan) or incomplete toxicity data.
Q. Risk Mitigation Steps :
Conservative Handling : Assume worst-case hazards (e.g., GHS Category 4 oral toxicity ).
Consult Multiple SDSs : Compare data from Sigma-Aldrich (Skin Corr. 1B ) and FUJIFILM Wako (Acute Tox. 4 ).
In Silico Tox Prediction : Use tools like OECD QSAR Toolbox to estimate LD₅₀ and ecotoxicity .
Q. Table 2: Safety Data Comparison
| Parameter | Sigma-Aldrich | FUJIFILM Wako |
|---|---|---|
| GHS Classification | Skin Corr. 1B, STOT SE 3 | Acute Tox. 4 (Oral) |
| Recommended PPE | Faceshields, ABEK filter | Gloves, lab coat |
| Storage | Moisture-sensitive | Room temperature |
Q. What are the best practices for evaluating the compound’s stability under various experimental conditions?
Methodological Answer : Stability Studies :
- Thermal Stability : Conduct accelerated aging at 40°C/75% RH for 4 weeks; monitor decomposition via HPLC .
- Light Sensitivity : Expose to UV light (300–400 nm) and track photodegradation products using LC-MS .
- Solution Stability : Assess in common solvents (DMSO, MeOH) over 72 hours; precipitate-free solutions indicate robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
